3-(3-Fluoro-4-formylphenyl)benzonitrile
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Overview
Description
3-(3-Fluoro-4-formylphenyl)benzonitrile is an organic compound with the molecular formula C14H8FNO It is a derivative of benzonitrile, featuring both a fluoro and a formyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-formylphenyl)benzonitrile typically involves the reaction of 3-fluoro-4-methylbenzonitrile with N,N-dimethylformamide dimethylacetal in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions overnight .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluoro-4-formylphenyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: 3-(3-Fluoro-4-carboxyphenyl)benzonitrile.
Reduction: 3-(3-Fluoro-4-aminophenyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Fluoro-4-formylphenyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-formylphenyl)benzonitrile involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The fluoro group can influence the compound’s electronic properties, enhancing its reactivity and binding affinity in certain contexts.
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Formylbenzonitrile: Lacks the fluoro group, affecting its electronic properties and reactivity.
3-Fluoro-4-methylbenzonitrile: Has a methyl group instead of a formyl group, altering its chemical behavior and applications.
Uniqueness
Properties
IUPAC Name |
3-(3-fluoro-4-formylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO/c15-14-7-12(4-5-13(14)9-17)11-3-1-2-10(6-11)8-16/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQJAKMOSFNDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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